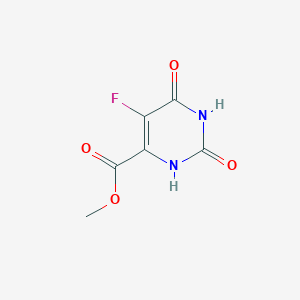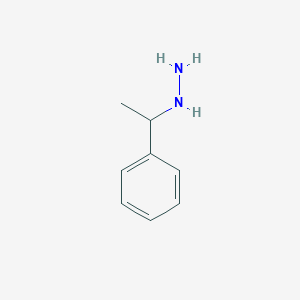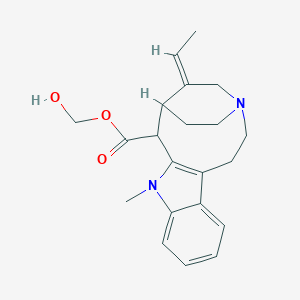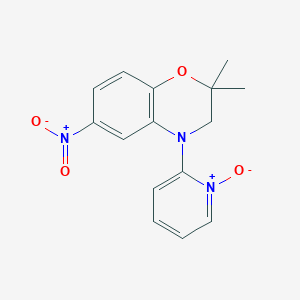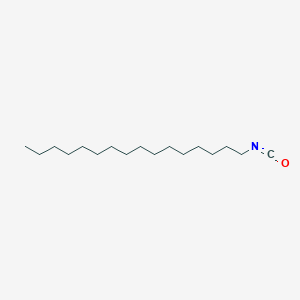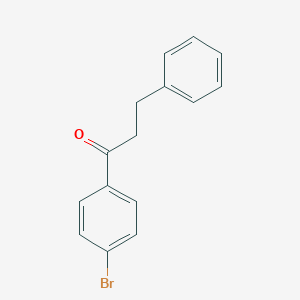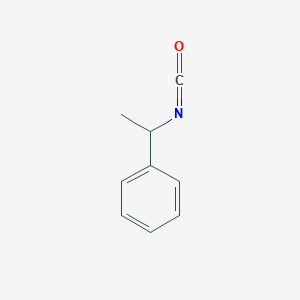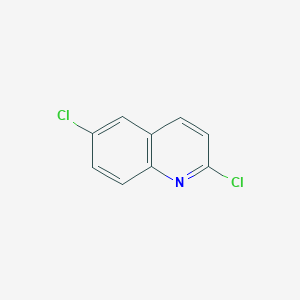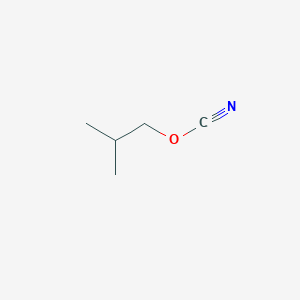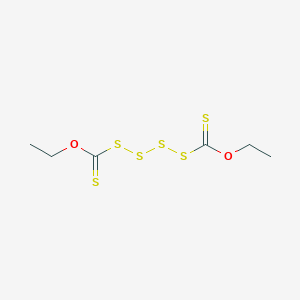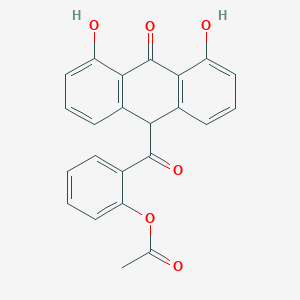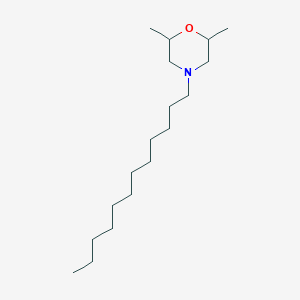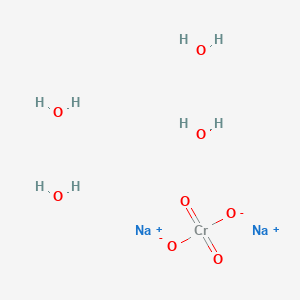
1-Propanesulfonyl chloride
Übersicht
Beschreibung
1-Propanesulfonyl chloride is a compound that is part of the sulfonyl chloride group, which are commonly used as intermediates in organic synthesis. While the provided papers do not directly discuss 1-propanesulfonyl chloride, they do provide insights into the chemistry of related sulfonyl chlorides and their applications in various synthetic processes.
Synthesis Analysis
The synthesis of sulfonyl chlorides and their derivatives is a key area of interest in organic chemistry due to their utility as intermediates. For instance, the synthesis of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, was achieved and characterized using spectroscopic methods, highlighting the importance of sulfonyl chlorides in the development of new catalysts . Additionally, the synthesis of various aromatic multisulfonyl chlorides and their masked precursors was described, showcasing the versatility of sulfonyl chlorides in creating complex organic molecules .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a chloride atom. The conformation of multisulfonyl chlorides was investigated using NMR spectroscopy, which is crucial for understanding the reactivity and properties of these compounds . The structure of sulfonyl chlorides dictates their reactivity and the type of reactions they can undergo.
Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, the solvolysis of 2-propanesulfonyl chloride was studied, and it was found to proceed via an S(N)2 pathway, which is informative for understanding the reactivity of similar compounds like 1-propanesulfonyl chloride . The radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride to synthesize oxygen-containing heterocycles also demonstrates the chemical versatility of sulfonyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The solvolysis rates and product studies of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides provide insights into the solvent sensitivities and reaction pathways of these compounds . The synthesis of hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts in a nonpolar medium further illustrates the chemical behavior and properties of sulfonyl chlorides under different conditions .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Sulfoalkylation Reagents :1-Propanesulfonyl chloride and related chloroalkylsulfonyl chlorides are used in the preparation of nucleophilic sulfoalkylation reagents. These reagents enhance the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Solvolysis Studies :Research on solvolysis, the process of breaking down a chemical compound by reaction with water, has been conducted using 2-propanesulfonyl chloride. This research contributes to our understanding of chemical reaction mechanisms (Kevill, Park, Park, D’Souza, Yaakoubd, Mlynarski, & Kyong, 2006).
Ionic Liquid Synthesis :1-Propanesulfonyl chloride is used in synthesizing new ionic liquids, which are employed as catalysts in various chemical reactions. These ionic liquids are characterized by their efficiency and recyclability, contributing to greener chemical processes (Shirini, Abedini, Seddighi, Jolodar, Safarpoor, Langroodi, & Zamani, 2014).
Liquid Crystal Studies :In the study of liquid crystalline salts, 1-Propanesulfonyl chloride derivatives are significant. Their behavior in various phases provides insights into the design and development of new materials with specific optical properties (Bradley, Hardacre, Holbrey, Johnston, McMath, & Nieuwenhuyzen, 2002).
Cement Chemistry :Monosulfoaluminate, a compound related to 1-Propanesulfonyl chloride, plays a crucial role in anion binding in Portland cement. Its behavior in the presence of chloride ions is essential for understanding cement chemistry (Yoon, Ha, Chae, Kilcoyne, Jun, Oh, & Monteiro, 2016).
Electrochemistry :The interactions of chloride ions and 3-mercapto-1-propanesulfonic acid in copper electrochemical deposition have been studied using 1-Propanesulfonyl chloride. This research aids in improving the deposition process and material properties of copper (Chen, Parulekar, & Zdunek, 2008).
Synthetic Organic Chemistry :1-Propanesulfonyl chloride is employed in the synthesis of various organic compounds. Its use in creating functional aromatic multisulfonyl chlorides and masked precursors is crucial for developing complex organic molecules (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).
Pharmacological Applications :While excluding drug use and dosage information, it's notable that 1-Propanesulfonyl chloride derivatives are used in synthesizing pharmacologically relevant compounds (Yu, Zhang, Wu, Liu, Wang, Zhang, & Rong, 2022).
Safety And Hazards
1-Propanesulfonyl chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBSJEBFALFJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064973 | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanesulfonyl chloride | |
CAS RN |
10147-36-1 | |
| Record name | Propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



